molecular formula C19H34NO5P B023677 Fingolimod phosphate CAS No. 402615-91-2

Fingolimod phosphate

货号 B023677
CAS 编号: 402615-91-2
分子量: 387.5 g/mol
InChI 键: LRFKWQGGENFBFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fingolimod phosphate, a synthetic compound based on the fungal secondary metabolite myriocin, is a potent immunosuppressant approved by the U.S. FDA in September 2010 for treating multiple sclerosis (MS). It functions by preventing the egress of lymphocytes from lymphoid tissues, showing superior efficacy compared to interferon beta-1a in clinical trials for relapsing-remitting MS. Fingolimod is unique as it is orally active, marking a significant advancement in MS treatment options (Strader, Pearce, & Oberlies, 2011).

Synthesis Analysis

The synthesis of fingolimod involves starting with 2-phenethyl alcohol and sodium bromide, undergoing a series of reactions such as substitution, acylation, and condensation. This process yields fingolimod with an overall yield of 26.9%, which is higher compared to previously reported methods, indicating a more efficient synthesis pathway suitable for industrial production due to its convenience, high yield, low cost, and mild reaction conditions (Liu Jian-fen, 2014).

Molecular Structure Analysis

Fingolimod's efficacy is attributed to its structural similarity to sphingosine, enabling it to modulate sphingosine 1-phosphate (S1P) receptors after phosphorylation by sphingosine kinase 2. This phosphorylated form, fingolimod-phosphate, binds to S1P receptors, particularly affecting the S1P1 subtype, which plays a crucial role in lymphocyte trafficking. The unique action of fingolimod-phosphate as both an agonist and antagonist of S1P receptors contributes to its immunosuppressive properties (Brinkmann et al., 2010).

Chemical Reactions and Properties

Fingolimod undergoes phosphorylation to become active in vivo, forming fingolimod-phosphate, which interacts with extracellular G protein-coupled receptors, specifically sphingosine 1-phosphates. This interaction prevents the release of lymphocytes from lymphoid tissue, highlighting fingolimod's mechanism of action as an immunosuppressant. Its oral activity sets it apart from current first-line MS therapies, with potential uses in organ transplants and cancer treatment as well (Strader et al., 2011).

Physical Properties Analysis

Fingolimod's physical properties, including its oral bioavailability and pharmacokinetic profile, contribute to its effectiveness as a treatment for MS. It is absorbed slowly but almost completely, with a half-life of 6–9 days. Steady-state pharmacokinetics are achieved after 1–2 months of daily dosing. These properties, along with its dose-proportional exposure and low to moderate intersubject pharmacokinetic variability, make fingolimod a predictable and effective oral therapy for MS (David, Kovarik, & Schmouder, 2012).

Chemical Properties Analysis

The metabolism of fingolimod involves phosphorylation, hydroxylation, oxidation, and conjugation with endogenous fatty acids, closely following metabolic pathways of related endogenous compounds. This unusual metabolism for a xenobiotic suggests that fingolimod's pharmacological activity and safety profile are influenced by its biotransformation following endogenous metabolic pathways. Its elimination is primarily through oxidative metabolism, with fingolimod phosphate being mainly eliminated by dephosphorylation (Zollinger et al., 2011).

科学研究应用

Treatment of Neurological and Neurodegenerative Diseases

  • Scientific Field : Neurology and Neuropharmacology .
  • Application Summary : Fingolimod phosphate is being studied for its potential in treating neurological and neurodegenerative diseases. It acts as a functional antagonist of sphingosine 1-phosphate receptors, which play a crucial role in brain homeostasis .
  • Methods of Application : Fingolimod has been tested in models of Alzheimer’s Disease (AD). It was found to reduce the S1P Aβ-induced neuronal damage in rat hippocampus .
  • Results : The application of Fingolimod was able to improve the consequent cognitive impairment in the tested AD models .

Treatment of Autoimmune Diseases

  • Scientific Field : Immunology .
  • Application Summary : Fingolimod phosphate is being explored for its therapeutic efficacy in autoimmune diseases .
  • Methods of Application : The active metabolite of Fingolimod, amiselimod-P, shows potent selectivity for S1P1 and high selectivity for S1P5 receptors, which play key roles in autoimmune diseases .
  • Results : Amiselimod exhibited potent therapeutic efficacy with minimal cardiac effects at the anticipated clinical dose and is unlikely to require dose titration .

Treatment of Acute Respiratory Distress Syndrome (ARDS)

  • Scientific Field : Pulmonology .
  • Application Summary : Fingolimod phosphate is being investigated for its potential in treating ARDS, including that caused by COVID-19 .
  • Methods of Application : Fingolimod acts on Sphingosine 1 Phosphate (S1P) which plays a key role in regulating inflammation and immune responses .
  • Results : Fingolimod shows promise in treating COVID-19 by reducing inflammation and lung damage .

Treatment of Multiple Sclerosis

  • Scientific Field : Neurology .
  • Application Summary : Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis .
  • Methods of Application : The active metabolite, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects .
  • Results : Fingolimod can profoundly reduce T-cell numbers in circulation and the CNS, thereby suppressing inflammation and MS .

Treatment of Diabetic Retinopathy

  • Scientific Field : Ophthalmology .
  • Application Summary : Fingolimod is being investigated for its potential in treating diabetic retinopathy .
  • Methods of Application : Fingolimod, a sphingosine 1-phosphate receptor (S1PR) agonist, was tested on retinal angiogenesis in a mouse model of diabetic retinopathy (DR) .
  • Results : Fingolimod showed a decrease of retinal vascular endothelial growth factor A (VEGFA) and vascular endothelial growth factor receptors 1 and 2 (VEGFR1 and VEGFR2), compared to the diabetic control group .

Treatment of Cancer

  • Scientific Field : Oncology .
  • Application Summary : Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in cancer .
  • Methods of Application : Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .
  • Results : Attractive pharmacological effects, relative safety, favorable pharmacokinetics, and positive experimental data have collectively led to its testing in clinical trials .

Bioequivalence Study

  • Scientific Field : Pharmacology .
  • Application Summary : Fingolimod has been used in bioequivalence studies to understand its pharmacokinetics .
  • Methods of Application : A new bioanalytical liquid chromatography tandem mass spectrometric method has been developed and validated for a clinical determination of fingolimod hydrochloride in whole blood .
  • Results : The findings of AUC 0-72, C max and T max for Gilenya® were bio-comparable to corresponding parameters derived from the test product .

Blood-Nerve Barrier Properties

  • Scientific Field : Neurology .
  • Application Summary : Fingolimod is being investigated for its potential in enhancing the barrier properties of the blood–brain barrier (BBB) and the blood–nerve barrier (BNB) .
  • Methods of Application : An immortalized human peripheral nerve microvascular endothelial cell line (HPnMEC) was used to evaluate BNB barrier properties .
  • Results : Fingolimod-phosphate directly modifies the BNB and enhances barrier properties .

Treatment of Progressive Multifocal Leukoencephalopathy

  • Scientific Field : Neurology .
  • Application Summary : Fingolimod is being investigated for its potential in treating progressive multifocal leukoencephalopathy (PML), a rare and often fatal viral disease characterized by progressive damage or inflammation of the white matter of the brain .
  • Methods of Application : Fingolimod is a sphingosine 1-phosphate receptor modulator that prevents the exit of T and B lymphocytes from lymph nodes and reduces their entrance into the central nervous system .
  • Results : The mechanisms leading to PML in fingolimod MS-treated patients are not completely understood .

安全和危害

Fingolimod has been associated with potentially fatal infections, bradycardia, and, in 2009, a case of hemorrhaging focal encephalitis, an inflammation of the brain with bleeding . Two people died: one due to brain herpes infection, and a second one due to herpes zoster . At least three cases of progressive multifocal leukoencephalopathy had also occurred as of 2015 .

未来方向

Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . It has been shown to be an effective treatment in phase 2 and phase 3 studies . Based on the recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .

属性

IUPAC Name

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFKWQGGENFBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432703
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fingolimod phosphate

CAS RN

402616-23-3
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fingolimod phosphate
Reactant of Route 2
Fingolimod phosphate
Reactant of Route 3
Fingolimod phosphate
Reactant of Route 4
Fingolimod phosphate
Reactant of Route 5
Fingolimod phosphate
Reactant of Route 6
Fingolimod phosphate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。